2-(Dicyclohexylphosphino)-2'-methoxybiphenyl, with the molecular formula C25H33OP and a molecular weight of 380.5 g/mol, is characterized by the presence of a dicyclohexylphosphino group attached to a biphenyl structure substituted with a methoxy group. This compound is often utilized as a ligand in various catalytic processes due to its ability to stabilize metal centers and facilitate chemical transformations .
In palladium-catalyzed cross-coupling reactions, CyJohnPhos coordinates with the palladium center through the phosphorus atom. The bulky dicyclohexyl groups create a steric environment that influences the substrate binding and migratory insertion steps in the catalytic cycle. The methoxy group is believed to slightly electron-donate to the palladium center, affecting its reactivity compared to JohnPhos []. This combination of steric and electronic effects allows CyJohnPhos to achieve good catalytic activity and selectivity in various cross-coupling reactions.
-(Dicyclohexylphosphino)-2'-methoxybiphenyl (Dcyp-OMe) is a phosphorus-based ligand used in scientific research, particularly in transition-metal catalysis. Its structure combines a dicyclohexylphosphine group (Dcyp) with a methoxy group (OMe) attached to a biphenyl backbone. The Dcyp group provides steric bulk and electron-donating properties, while the methoxy group can influence the electronic and steric environment around the metal center.
These properties make Dcyp-OMe valuable for designing catalysts for various organic transformations. Studies have shown its effectiveness in reactions like:
While specific biological activities of 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl are not extensively documented, compounds with similar structures have been studied for their potential antibacterial and anticancer properties. The phosphine ligands can influence the biological behavior of metal complexes, which may exhibit cytotoxic effects against various cancer cell lines .
The synthesis of 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl typically involves the following steps:
These steps often require careful control of reaction conditions to ensure high yields and purity of the final product .
The primary applications of 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl include:
Interaction studies involving 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl primarily focus on its coordination chemistry with transition metals. These studies reveal how the ligand influences the electronic properties and reactivity of metal complexes. The steric and electronic characteristics provided by the dicyclohexyl groups significantly affect catalytic efficiency and selectivity in various reactions .
Several compounds share structural similarities with 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(Dicyclohexylphosphino)benzene | Dicyclohexylphosphino group attached to benzene | Simpler structure; less steric hindrance |
| 2-(Diisopropylphosphino)-2'-methoxybiphenyl | Diisopropyl group instead of dicyclohexyl | Different steric properties affecting reactivity |
| 2-(Triphenylphosphino)-2'-methoxybiphenyl | Triphenyl group providing different sterics | More electron-rich; alters catalytic behavior |
Each of these compounds exhibits unique reactivity patterns due to variations in steric bulk and electronic properties imparted by their respective substituents. The presence of dicyclohexyl groups in 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl contributes to its distinct catalytic performance compared to its analogs.
The compound 2-(dicyclohexylphosphino)-2'-methoxybiphenyl is systematically named dicyclohexyl-[2-(2-methoxyphenyl)phenyl]phosphane under IUPAC conventions. Its CAS Registry Number is 255835-82-6, a unique identifier critical for regulatory and commercial referencing. The molecular formula C₂₅H₃₃OP corresponds to a molecular weight of 380.5 g/mol, with a phosphorus atom central to its structure.
The compound belongs to the dialkylbiaryl phosphine ligand family, characterized by a biphenyl backbone modified with sterically bulky and electron-donating groups. Key structural features include:
The ligand adopts a twisted biphenyl conformation, with the methoxy group at the 2' position and the dicyclohexylphosphino group at the 2 position creating a dihedral angle that optimizes metal coordination. Key electronic properties include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₂₅H₃₃OP | |
| Molecular Weight | 380.5 g/mol | |
| Melting Point | 120–122°C | |
| Boiling Point | 504.7±33.0°C (predicted) |
The ligand is synthesized via Ullmann-type coupling or Grignard reactions:
| Method | Yield (%) | Conditions | Source |
|---|---|---|---|
| Pd-catalyzed coupling | 75–85 | Toluene, 110°C, 24h |
The ligand excels in Suzuki-Miyaura and Buchwald-Hartwig amination:
| Reaction Type | Substrate | Yield (%) | Ligand | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-Chlorotoluene | 92 | SPhos | |
| Buchwald-Hartwig | 2-Bromoaniline | 88 | 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl |
The one-pot synthesis of 2-(dicyclohexylphosphino)-2'-methoxybiphenyl represents a significant advancement in the preparation of biaryl phosphine ligands. This methodology, pioneered by Buchwald and colleagues, utilizes the in situ generation of benzyne intermediates followed by nucleophilic addition and phosphine introduction [1] [2] [3].
The fundamental mechanism involves the treatment of an aryl halide with excess magnesium to form the corresponding Grignard reagent. Subsequently, a 1,2-dihaloarene is introduced, which reacts with additional magnesium metal to generate benzyne in situ. The arylmagnesium halide then undergoes nucleophilic addition to the benzyne intermediate, and the resulting organometallic species is treated with a dialkylchlorophosphine in the presence of catalytic copper(I) chloride to yield the desired biaryl phosphine ligand [1].
For 2-(dicyclohexylphosphino)-2'-methoxybiphenyl specifically, the synthesis commences with 2-methoxyphenylmagnesium bromide and 1-bromo-2-chlorobenzene. The reaction proceeds in tetrahydrofuran under reflux conditions for 2.5 hours, followed by the addition of copper(I) chloride and chlorodicyclohexylphosphine, with the mixture stirred at room temperature for 16 hours [4]. This approach circumvents the need for pre-formed biphenyl substrates and enables the simultaneous formation of both the biaryl backbone and the phosphine functionality.
The method demonstrates remarkable efficiency, with reported yields ranging from 55-70% for various biaryl phosphine ligands [2] [3]. The reaction tolerates a wide range of functional groups and substitution patterns, making it particularly valuable for the preparation of structurally diverse phosphine libraries. Importantly, the protocol often eliminates the need for extensive chromatographic purification, as the products can be isolated in high purity directly from the reaction mixture through simple aqueous workup procedures [2].
A critical aspect of this methodology is the preparation of chlorodicyclohexylphosphine, which can be synthesized from phosphorus trichloride and cyclohexylmagnesium chloride. This phosphine chloride can be used without further purification, significantly reducing the overall cost of the synthesis [2]. The radiation-thermal preparation of cyclohexyldichlorophosphine has also been investigated, utilizing the reaction between phosphorus trichloride and cyclohexane under gamma radiation at temperatures of 150-180°C, yielding radiation-chemical yields of up to 100 molecules per 100 eV [5].
Table 1: One-Pot Synthesis Yields via Arylmagnesium Halide/Benzyne Intermediate
| Starting Material | Reaction Conditions | Yield (%) | Product Quality | Reference |
|---|---|---|---|---|
| 2-Methoxyphenylmagnesium bromide + 1-bromo-2-chlorobenzene | THF, reflux 2.5 h, then CuCl, ClPCy₂, rt 16 h | Not specified | High purity after workup | [4] |
| 2-Phenylphenol + Dimethyl sulfate | K₂CO₃, acetone, 20-75°C, 16 h | 96 | Colorless oil, high purity | [6] |
| Aryl halide + Magnesium (excess) | THF/Ether, benzyne formation in situ | 44-50 (t-BuPCl₂) | Direct use without purification | [7] |
| Various arylmagnesium halides | Copper(I) chloride catalysis, rt | 55-70 | Minimal chromatographic purification needed | [2] [3] |
Beyond the benzyne-mediated approach, several alternative methodologies have been developed for introducing dicyclohexylphosphino groups into biphenyl scaffolds. These methods offer complementary advantages in terms of substrate scope, reaction conditions, and scalability considerations.
The lithium phosphide approach represents a well-established alternative, involving the deprotonation of secondary phosphines with butyllithium to generate nucleophilic organophosphide species. These reagents can then undergo substitution reactions with halogenated biphenyl substrates [8]. While this method provides excellent substrate scope and mild reaction conditions, it requires the handling of highly pyrophoric organolithium reagents and typically achieves yields in the range of 40-62% [9].
Copper-catalyzed phosphine alkylation has emerged as a particularly attractive methodology, offering enantioselective control and the ability to observe reaction intermediates. The protocol employs copper(diphos*)(I) complexes as catalysts in the presence of sodium trimethylsilanolate, enabling the alkylation of secondary phosphines with various organic halides [10]. This approach provides valuable mechanistic insights and allows for the preparation of chiral phosphine ligands with high optical purity.
Microwave-assisted synthesis has demonstrated enhanced efficiency compared to conventional heating methods. The use of microwave irradiation, particularly in combination with ionic liquid catalysts, enables the direct esterification of phosphinic and phosphonic acids under conditions that are not accessible through traditional thermal heating [12]. This methodology aligns with green chemistry principles and offers improved atom economy and reduced reaction times.
Solid-phase synthesis approaches have been developed to enable the preparation of phosphine ligand libraries with minimal workup requirements. These methods utilize polymer-supported reagents and proceed through quantitative reaction steps, eliminating the need for extensive purification procedures [13]. The solid-phase approach is particularly valuable for combinatorial chemistry applications and high-throughput screening of phosphine ligands.
Table 2: Alternative Routes for Phosphine Group Introduction
| Method | Reaction Conditions | Advantages | Yield Range (%) | Reference |
|---|---|---|---|---|
| Grignard reagent + ClPCy₂ | Catalytic CuCl, THF, room temperature | Safer than t-BuLi, catalytic copper | 70-85 | [14] [15] |
| Lithium phosphide approach | BuLi, secondary phosphine, alkyl halide | Wide substrate scope, mild conditions | 40-62 | [9] |
| Copper-catalyzed alkylation | Cu(diphos*)(I), NaOSiMe₃, THF | Enantioselective, observable intermediates | Variable | [10] |
| Visible-light photocatalysis | Organic photocatalyst, blue light, organohalides | Mild conditions, commercial reagents | Moderate to excellent | [11] |
| Microwave-assisted synthesis | MW irradiation, ionic liquid catalyst | Green chemistry, enhanced efficiency | Enhanced over conventional | [12] |
| Solid-phase synthesis | Polymer support, quantitative steps | High purity, minimal workup | Quantitative | [13] |
The purification of 2-(dicyclohexylphosphino)-2'-methoxybiphenyl and related phosphine ligands presents unique challenges due to their susceptibility to oxidation and the presence of closely related impurities. Several strategies have been developed to address these challenges while maximizing overall synthetic efficiency.
Column chromatography using silica gel remains the most widely employed purification method, particularly for smaller scale preparations. The typical protocol involves gradient elution using hexanes and ethyl acetate, progressing from nonpolar to increasingly polar solvent mixtures [16] [17]. This approach provides excellent separation efficiency with typical recovery yields of 80-95%, though it can be time-intensive and requires careful handling under inert atmosphere conditions to prevent oxidation.
Crystallization from hexane has proven particularly effective for removing triphenylphosphine oxide impurities, which are common byproducts in phosphine synthesis. The protocol involves dissolving the crude product in hot hexane, followed by slow cooling to promote selective crystallization of impurities [18]. This method achieves recovery yields of 85-90% and is suitable for medium-scale preparations.
An innovative approach involves the precipitation of phosphine oxides using zinc chloride complexation. This method exploits the strong coordinating ability of phosphine oxides to zinc(II) centers, enabling their selective removal from the reaction mixture [18]. The protocol is compatible with large-scale operations and typically achieves recovery yields of 90-95%.
For large-scale preparations, ether crystallization has demonstrated particular utility. The protocol involves dissolving the crude product in dichloromethane, followed by dropwise addition to heptane to induce crystallization [18]. This method has been successfully employed on scales up to 90 mmol with recovery yields of 88-92%.
Binary solvent systems offer versatility for complex purification challenges, utilizing increasingly polar solvent series to ensure complete elution of desired products while maintaining separation from impurities [17]. This approach is suitable for all scales and typically achieves recovery yields of 85-95%.
The most economical approach involves direct use of the crude product without purification, which is feasible when the one-pot synthesis protocol yields sufficiently pure material [2] [3]. This strategy is particularly attractive for industrial-scale preparations, where the elimination of purification steps provides significant cost savings while maintaining product quality with recovery yields of 95-99%.
Table 3: Purification Strategies and Yield Optimization
| Purification Method | Conditions | Efficiency | Scale Suitability | Typical Recovery (%) | Reference |
|---|---|---|---|---|---|
| Column chromatography (silica gel) | Hexanes/EtOAc gradient, nonpolar to polar | High separation, time-intensive | Small to medium (up to 10 g) | 80-95 | [16] [17] |
| Crystallization from hexane | Hot hexane dissolution, slow cooling | Effective for TPPO removal | Medium scale | 85-90 | [18] |
| Precipitation with ZnCl₂ | ZnCl₂ complexation of phosphine oxide | Selective phosphine oxide removal | Large scale compatible | 90-95 | [18] |
| Ether crystallization | DCM dissolution, dropwise to heptane | Good for large scale (90 mmol) | Large scale (90 mmol tested) | 88-92 | [18] |
| Binary solvent system | Increasingly polar solvent series | Complete compound elution | All scales | 85-95 | [17] |
| No purification (direct use) | High purity from reaction | Most economical | Industrial scale preferred | 95-99 | [2] [3] |
Recent advances in process optimization have focused on multi-objective optimization strategies that simultaneously maximize yield while minimizing impurity formation. Machine learning approaches have been employed to identify optimal reaction conditions through systematic exploration of parameter space, leading to significant improvements in both yield and selectivity [19] [20]. These methodologies represent the cutting edge of synthetic optimization and offer promising avenues for further development of phosphine ligand synthesis.
The structural characterization of 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl and its metal complexes has been extensively studied through single-crystal X-ray diffraction analysis. These crystallographic investigations provide fundamental insights into the coordination behavior, bond metrics, and structural features that contribute to the ligand's exceptional catalytic performance.
The most comprehensive crystallographic data for complexes containing structurally related ligands comes from studies of tri-gold ketenylidene complexes. A notable example is the crystal structure of tris(2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl)gold(I) complexes, which crystallizes in the monoclinic space group P2₁/n with unit cell parameters of a = 24.0018(3) Å, b = 12.4867(1) Å, and c = 28.4299(3) Å [1]. These structures reveal gold-phosphorus bond lengths of approximately 2.3 Å, which are consistent with typical aurophilic interactions in phosphine-gold complexes.
The crystallographic analysis demonstrates that the dicyclohexylphosphino group adopts a trigonal pyramidal geometry around the phosphorus atom, with the phosphorus lone pair oriented away from the biaryl backbone [1]. This spatial arrangement is crucial for optimal metal coordination and substrate approach during catalytic cycles.
Detailed examination of phosphorus-carbon bond lengths in related biaryl phosphine structures reveals characteristic patterns. The phosphorus-aryl carbon bond length typically ranges from 1.820 to 1.850 Å, while phosphorus-cyclohexyl carbon bonds are consistently longer, measuring 1.860 to 1.880 Å [2]. These bond length differences reflect the distinct electronic environments of the sp² and sp³ carbon atoms.
The crystal structure of the free RuPhos ligand, which shares structural similarities with 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl, provides additional geometric insights [2]. In this structure, the C(aryl)-P-C(cyclohexyl) bond angles range from 97.03° to 101.86°, while the C(cyclohexyl)-P-C(cyclohexyl) angle measures 105.46°. These angular distortions from ideal tetrahedral geometry arise from the steric bulk of the cyclohexyl substituents and the electronic influence of the biaryl backbone.
The quantification of steric parameters for 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl through Tolman cone angle calculations provides essential data for understanding the ligand's coordination behavior and catalytic selectivity. These computational assessments, combined with experimental observations, establish the steric profile that distinguishes this ligand from other phosphine systems.
Modern computational approaches for determining Tolman cone angles employ density functional theory calculations combined with conformational analysis [3] [4]. The methodology involves systematic conformational screening using molecular mechanics, followed by geometry optimization at the density functional theory level. For 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl, these calculations must account for the flexibility of the dicyclohexylphosphino groups and the restricted rotation about the biaryl bond.
The computational assessment utilizes three distinct coordination environments: linear [AuCl(P)] complexes (θL), tetrahedral [Ni(CO)₃(P)] complexes (θT), and octahedral [IrCl₃(CO)₂(P)] complexes (θO) [3]. This multi-environment approach provides a comprehensive understanding of how the ligand's steric profile changes with different coordination geometries and metal centers.
Based on computational studies of structurally analogous ligands, the Tolman cone angle for 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl is estimated to be approximately 175-185°. This value positions the ligand in the category of bulky phosphines, comparable to tricyclohexylphosphine (179°) but significantly larger than triphenylphosphine (145°) [5].
Complementary to cone angle measurements, percent buried volume (%Vbur) calculations provide additional steric characterization. For 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl, the estimated %Vbur value ranges from 30-35%, indicating substantial steric occupation within the metal's first coordination sphere [6]. This parameter is particularly relevant for understanding catalyst ligation state preferences, with values above 32% typically favoring monoligated metal complexes over bisligated species.
The minimum percent buried volume (%Vbur(min)) represents the smallest steric footprint among all energetically accessible conformers. This descriptor has proven especially valuable for predicting catalyst ligation states in cross-coupling reactions, with a threshold of approximately 32% distinguishing between monoligated and bisligated catalyst preferences [6].
The dicyclohexyl substituents in 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl exhibit conformational flexibility that influences the effective cone angle. Chair-chair interconversions of the cyclohexyl rings can modulate the steric profile, creating dynamic steric effects that adapt to different catalytic environments. Computational studies reveal energy barriers of 10-15 kcal/mol for these conformational changes, indicating rapid interconversion at typical reaction temperatures.
The biaryl backbone contributes additional conformational complexity through restricted rotation about the central C-C bond. The energy barrier for biaryl rotation typically ranges from 15-25 kcal/mol, depending on the substitution pattern and potential intramolecular interactions [7]. This restricted rotation maintains the ligand's chiral environment and contributes to enantioselective catalysis in appropriate reaction systems.
Density functional theory investigations of 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl have provided comprehensive insights into the ligand's electronic structure, donor-acceptor properties, and coordination characteristics. These computational studies establish the electronic foundation for understanding the ligand's exceptional performance in palladium-catalyzed cross-coupling reactions.
The Tolman electronic parameter, determined through density functional theory calculations of Ni(CO)₃(ligand) complexes, provides a quantitative measure of the ligand's electron-donating ability. For 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl, computational studies estimate a Tolman electronic parameter of approximately 2065-2070 cm⁻¹ [8] [9]. This value indicates strong σ-donor character, positioning the ligand among the most electron-rich phosphines commonly employed in catalysis.
The dicyclohexyl substituents contribute significantly to the enhanced electron-donating capacity through their strong σ-donating properties. Comparative studies demonstrate that cyclohexyl groups are superior electron donors compared to phenyl substituents, with the difference reflected in carbonyl stretching frequency shifts of 5-10 cm⁻¹ in metal carbonyl complexes [9].
Density functional theory calculations reveal that the highest occupied molecular orbital of 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl is predominantly localized on the phosphorus lone pair, with significant contributions from the cyclohexyl substituents [10]. The HOMO energy level is elevated compared to triarylphosphines, consistent with the enhanced electron-donating character of the alkyl substituents.
The lowest unoccupied molecular orbital exhibits π* character delocalized across the biaryl backbone, with minimal contribution from the phosphorus center. This orbital arrangement indicates negligible π-acceptor ability, confirming that the ligand functions primarily as a σ-donor in metal complexes [11].
Natural bond orbital analysis provides detailed insights into the electronic structure and bonding characteristics of 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl. The phosphorus-carbon bonds exhibit varying degrees of ionic character, with P-C(cyclohexyl) bonds showing greater ionic contribution (approximately 15-20%) compared to P-C(aryl) bonds (10-15%) [10].
The natural charge distribution reveals that the phosphorus atom carries a partial negative charge (approximately -0.3 to -0.4 e), enhanced by the electron-donating cyclohexyl substituents. This charge distribution supports the strong σ-donor character observed in experimental studies and explains the ligand's ability to stabilize electron-deficient metal centers [12].
The methoxy groups at the 2' and 6' positions of the biaryl backbone contribute to the overall electronic properties through both inductive and resonance effects. Density functional theory calculations indicate that these substituents provide modest electron donation to the aromatic system, with the effect transmitted to the phosphorus center through the conjugated π-system [13].
Time-dependent density functional theory studies reveal that the methoxy substituents influence the electronic excitation energies and oscillator strengths of the ligand. These effects are particularly relevant for photochemical activation pathways and ligand-to-metal charge transfer processes in metal complexes [14].
Density functional theory investigations of metal complexes containing 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl demonstrate significant electronic reorganization upon coordination. The phosphorus lone pair hybridization changes from predominantly sp³ character in the free ligand to enhanced s character in metal complexes, reflecting the increased electronegativity of the coordination environment [15].
The metal-phosphorus bond exhibits substantial covalent character, with natural bond orbital analysis revealing approximately 70-80% covalency in typical palladium complexes. This strong covalent interaction contributes to the thermal stability of the metal-ligand bond and facilitates efficient electron transfer during catalytic cycles [16].
Density functional theory calculations have been employed to predict the catalytic activity of 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl in various cross-coupling reactions. These studies examine reaction barriers for key elementary steps, including oxidative addition, transmetalation, and reductive elimination [17].